TSHR Antagonist Potency: >170‑Fold More Potent than the Reference Antagonist VA‑K‑14
In a cell‑based TR‑FRET assay measuring cAMP reduction, the target compound inhibited human TSHR with an IC50 of 71 nM [1]. In contrast, the widely used reference TSHR antagonist VA‑K‑14 exhibits an IC50 of only 12.3 μM under comparable conditions . This represents a 173‑fold improvement in potency, directly translating into lower compound consumption and improved assay robustness.
| Evidence Dimension | TSHR inhibition (IC50) |
|---|---|
| Target Compound Data | 71 nM |
| Comparator Or Baseline | VA-K-14 (12.3 μM) |
| Quantified Difference | 173‑fold lower IC50 |
| Conditions | Human TSHR expressed in HEK293 cells; Eu‑cAMP TR‑FRET assay |
Why This Matters
A 173‑fold improvement in potency means that the target compound can be used at significantly lower concentrations, reducing the risk of off‑target effects and enabling more cost‑effective in vitro screening campaigns.
- [1] BindingDB entry BDBM50614119: IC50 = 71 nM for human TSHR in HEK293 cells. View Source
